N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the attachment of the dimethylamino group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The phenyl group is introduced through a coupling reaction, and the dimethylamino group is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler compound with a dimethylamino group attached to a phenyl ring.
4-(Dimethylamino)phenylboronic Acid Pinacol Ester: Another compound with a similar structure but different functional groups.
Uniqueness
N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
1874-35-7 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C16H15N3O/c1-19(2)14-10-8-13(9-11-14)16-18-17-15(20-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
JNDYNKXUHHOEKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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